molecular formula C16H19N3O3S2 B2391768 N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170148-11-4

N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2391768
CAS No.: 1170148-11-4
M. Wt: 365.47
InChI Key: SNZUOKUBYHUYIM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a cyclopentyl amide group and a 4-(methylsulfonyl)phenylamino substituent at the 2-position of the thiazole ring.

Properties

IUPAC Name

N-cyclopentyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-24(21,22)13-8-6-12(7-9-13)18-16-19-14(10-23-16)15(20)17-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZUOKUBYHUYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-carboxamide precursor. As demonstrated in the synthesis of analogous compounds, condensation of α-bromopyruvates with thioureas generates 2-aminothiazole intermediates. Modifying this approach:

$$ \text{BrC(O)COOR + H}2\text{NCSNH}2 \rightarrow \text{2-Aminothiazole-4-carboxylate} $$

Source provides critical insights through its L-cysteine hydrochloride-based route, achieving 80.8% yield in the oxidation step using MnO₂. While originally designed for unsubstituted thiazoles, adapting their protocol with brominated precursors could enable direct 2-amino group installation.

Regioselective Functionalization Challenges

Positioning substituents at C2 and C4 requires careful stoichiometric control. Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives demonstrate that electron-withdrawing groups at C4 direct electrophilic substitution to C2. This electronic bias suggests that installing the 4-carboxamide group first facilitates subsequent C2 amination.

Sulfone Group Installation

Oxidation of Methylthio Intermediates

The methylsulfonyl group derives from controlled oxidation of methylthio precursors. Source details m-CPBA-mediated sulfoxide formation followed by further oxidation, while Source shows MnO₂ effectively converts thiazolidines to thiazoles (80.8% yield). Comparative analysis reveals:

Oxidant Substrate Temp (°C) Time (h) Yield (%)
MnO₂ Thiazolidine 80 48 80.8
m-CPBA Methylthio-pyridine 25 24 67
H₂O₂ Thioamide 60 12 92

MnO₂ emerges as optimal for thiazole systems due to functional group tolerance and reduced over-oxidation risk.

Aromatic Amination Strategies

Buchwald-Hartwig Coupling

Modern cross-coupling techniques enable direct C-N bond formation. The synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives employs palladium-catalyzed amination with 72-89% yields. Adapting this for our target:

$$ \text{2-Bromothiazole + 4-(Methylsulfonyl)Aniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{2-Amino Intermediate} $$

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo nucleophilic displacement. Source demonstrates this with 2-amino-4-phenylthiazole reacting at C5, suggesting that bromination at C2 could permit similar chemistry:

$$ \text{2-Bromo-thiazole + ArNH}_2 \rightarrow \text{2-Arylaminothiazole} $$

Carboxamide Formation

Mixed Anhydride Method

Source reports 91% yield in carboxamide synthesis using isobutyl chloroformate activation:

$$ \text{Thiazole-4-COOH + iBuOCOCl} \rightarrow \text{Mixed Anhydride} \xrightarrow{\text{Cyclopentylamine}} \text{Carboxamide} $$

Acid Chloride Route

Conversion to acid chlorides via SOCl₂ (Source) followed by amine quenching provides an alternative pathway. Comparative yields:

Method Activator Temp (°C) Yield (%)
Mixed Anhydride iBuOCOCl 0-25 91
Acid Chloride SOCl₂ Reflux 85
EDCl/HOBt EDCl 25 88

The mixed anhydride approach offers superior yields with minimized racemization risks.

Process Optimization Considerations

Protecting Group Strategy

Boc protection of the cyclopentylamine (as in) prevents unwanted side reactions during thiazole functionalization. Sequential deprotection after sulfone installation maintains functional group integrity.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity, particularly in MnO₂-mediated oxidations. Source demonstrates that DCM/MeOH mixtures (95:5) optimally elute thiazole derivatives during purification.

Temperature Control

Exothermic reactions during SOCl₂-mediated acid chloride formation require strict temperature control (<0°C), while Buchwald-Hartwig couplings proceed optimally at 80-100°C.

Analytical Characterization

Critical validation points include:

  • ¹H NMR : Thiazole H3 proton appears δ 8.2-8.5 ppm
  • IR : Sulfone S=O stretches at 1150-1300 cm⁻¹
  • HPLC : >99% purity achievable via Source crystallization protocol

Yield Maximization Techniques

  • Microwave Assistance : Reduces MnO₂ oxidation time from 48h to 6h (extrapolated from)
  • Flow Chemistry : Continuous processing prevents MnO₂ sedimentation issues
  • Catalyst Recycling : Pd recovery systems from reduce costs by 23%

Chemical Reactions Analysis

N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

  • Objective : Evaluate efficacy against bacterial strains.
  • Findings : The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Properties

Research indicates that this compound can reduce inflammation markers in vitro. Its potential as an anti-inflammatory agent is being explored in various models.

Case Study: Inflammation Model Study

  • Objective : Investigate anti-inflammatory effects using LPS-stimulated macrophages.
  • Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Anticancer Activity

The compound is also being studied for its anticancer properties due to its ability to inhibit key cellular pathways involved in tumor growth.

Case Study: Anticancer Activity Evaluation

  • Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole Carboxamide Family

Compound A : N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide (CAS: 1021212-95-2)
  • Structural Differences: Replaces the cyclopentyl group with a 4-fluorophenyl amide. Substitutes the 4-(methylsulfonyl)phenylamino group with a phenylsulfonamido moiety.
  • The phenylsulfonamido group lacks the methylsulfonyl’s electron-withdrawing strength, which may reduce target affinity .
Compound B : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives
  • Structural Differences: Features a pyridinyl group instead of the methylsulfonylphenylamino substituent. Contains a methyl group at the 4-position of the thiazole ring.
  • Methyl substitution at the 4-position may sterically hinder interactions compared to the unsubstituted thiazole in the target compound .

Sulfonyl-Containing Analogues in Heterocyclic Scaffolds

Compound C : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones
  • Structural Differences :
    • Replaces the thiazole core with a 1,2,4-triazole ring.
    • Incorporates a 2,4-difluorophenyl group and a sulfonylphenyl substituent.
  • Key Properties :
    • The triazole scaffold offers tautomeric versatility (thione-thiol equilibrium), absent in the rigid thiazole structure of the target compound.
    • IR spectra confirm the absence of C=O groups in triazoles, contrasting with the carboxamide functionality in thiazole derivatives .
Compound D : Piperidine derivatives with 3-(methylsulfonyl)phenyl groups
  • Structural Differences: Utilizes a piperidine or tetrahydropyridine scaffold instead of thiazole. Retains the methylsulfonylphenyl group but in a non-aromatic context.
  • Key Properties: The aliphatic scaffold may enhance blood-brain barrier penetration compared to planar thiazole systems.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Thiazole-4-carboxamide Thiazole-4-carboxamide Thiazole-5-carboxamide 1,2,4-Triazole-3-thione
Amide Substituent Cyclopentyl 4-Fluorophenyl Varied amines (e.g., alkyl, aryl) N/A (triazole tautomer)
Sulfonyl Group 4-(Methylsulfonyl)phenylamino Phenylsulfonamido Absent 4-(4-X-phenylsulfonyl)phenyl
Key Spectral Data Not reported in evidence IR: νC=S at 1243–1258 cm⁻¹ IR: νC=O at 1663–1682 cm⁻¹ IR: νC=S at 1247–1255 cm⁻¹
Synthetic Route Likely via carboxamide coupling (analogous to [1]) Hydrazide-isothiocyanate coupling Nitrile-bromoacetoacetate coupling Triazole alkylation with α-haloketones

Research Findings and Implications

  • Activity Trends :

    • Thiazole carboxamides with sulfonamide groups (e.g., Compound A) show moderate to high binding affinity in enzyme assays, suggesting the target compound’s methylsulfonyl group may enhance target engagement .
    • Piperidine derivatives (Compound D) demonstrate superior pharmacokinetic profiles, highlighting the trade-off between scaffold rigidity and bioavailability .
  • Synthetic Challenges :

    • The target compound’s cyclopentyl amide requires optimized coupling conditions to avoid steric hindrance, a challenge less prominent in aryl amides like Compound A .

Biological Activity

N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N cyclopentyl 2 4 methylsulfonyl phenyl amino thiazole 4 carboxamide\text{N cyclopentyl 2 4 methylsulfonyl phenyl amino thiazole 4 carboxamide}

This structure features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties through the inhibition of cyclin-dependent kinases (CDKs). CDK4 and CDK6 are crucial for cell cycle progression, particularly in cancer cells. Inhibitors targeting these kinases can lead to cell cycle arrest and apoptosis in various cancer types.

For instance, a related study found that thiazole-based compounds inhibited CDK4 and CDK6, leading to reduced cell proliferation in cancer cell lines such as mantle cell lymphoma and multiple myeloma . The effectiveness of these compounds was demonstrated through in vitro assays measuring cell viability and apoptosis rates.

2. Antimicrobial Activity

The thiazole moiety is also associated with antimicrobial activity. Compounds derived from thiazoles have shown effectiveness against Mycobacterium tuberculosis and other pathogens. The mechanism often involves interference with bacterial enzyme function or disruption of cellular processes essential for bacterial survival .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity of thiazole derivatives against various cancer cell lines. For example, a study reported the cytotoxic effects of similar thiazole compounds on cancer cells with IC50 values ranging from 0.25 µM to 5 µM, indicating significant potency against proliferative diseases .

Cell Line IC50 (µM)
Mantle Cell Lymphoma0.25
Multiple Myeloma0.30
Colorectal Cancer0.50
Normal Fibroblast5.0

Case Studies

  • Mantle Cell Lymphoma : A case study highlighted the use of thiazole derivatives in patients with mantle cell lymphoma, where treatment led to stabilization of disease and reduced levels of phosphorylated RB protein, a marker for cell proliferation .
  • Tuberculosis Treatment : Another study focused on the antimicrobial activity against M. tuberculosis, where specific thiazole derivatives demonstrated MIC values as low as 0.06 µg/ml, showcasing their potential as novel anti-tubercular agents .

Q & A

Q. Comparative Bioactivity Table

Compound IDSubstituentTarget Affinity (IC50)Notes
83Cyclohexyl0.8 µMImproved solubility vs. cyclopentyl
1014,4-Difluorocyclohexyl1.2 µMEnhanced metabolic stability

Advanced: How can computational modeling guide the design of thiazole-4-carboxamide derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding poses with targets (e.g., kinases) using AutoDock Vina, prioritizing derivatives with high docking scores .
  • QSAR Analysis : Correlate substituent electronegativity or logP values with activity to prioritize synthetic targets .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns to identify persistent interactions (e.g., hydrogen bonds with sulfonyl groups) .

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